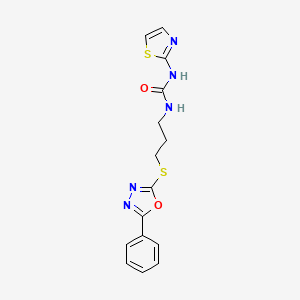

1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]-3-(1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S2/c21-13(18-14-17-8-10-23-14)16-7-4-9-24-15-20-19-12(22-15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,16,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXDRUQGOFZSDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)SCCCNC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea typically involves multiple steps:

Formation of 5-Phenyl-1,3,4-oxadiazole: This can be achieved by the cyclization of phenylhydrazine with carbon disulfide and subsequent oxidation.

Thioether Formation: The 5-phenyl-1,3,4-oxadiazole is then reacted with 3-chloropropylthiol to form the thioether linkage.

Urea Formation: The final step involves the reaction of the thioether intermediate with thiazol-2-yl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Molecular Formula

The molecular formula for this compound is , with a molecular weight of approximately 334.41 g/mol.

Anticancer Properties

Recent studies have indicated that derivatives of thiazole and oxadiazole exhibit significant anticancer activities. For instance, compounds similar to 1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea have shown promising results in inhibiting tumor growth in various cancer cell lines.

In Vitro Studies

In vitro testing against human cancer cell lines such as:

- HCT116 (colon cancer)

- MCF7 (breast cancer)

- A549 (lung adenocarcinoma)

demonstrated that these compounds can inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thioether-containing compounds often exhibit enhanced antibacterial and antifungal activities. The incorporation of oxadiazole and thiazole rings has been linked to improved efficacy against bacterial strains .

Acaricidal and Antifeedant Activities

There is emerging evidence supporting the use of this compound in agricultural applications, particularly as an acaricide and antifeedant. Compounds with similar structures have been shown to deter pests effectively while being less toxic to beneficial insects .

General Synthetic Approaches

The synthesis of this compound typically involves:

- Condensation Reactions : Between thio derivatives and isocyanates.

- Cyclization Reactions : To form the oxadiazole and thiazole rings.

These methods are crucial for optimizing yield and purity in producing the desired compound .

Case Study 1: Anticancer Activity Evaluation

A study published in MDPI explored the antiproliferative effects of various thiazole and oxadiazole derivatives on cancer cell lines. The findings revealed that certain modifications to the urea moiety significantly enhanced anticancer activity while reducing toxicity .

| Compound | Cell Line Tested | IC50 Value (µM) | Activity |

|---|---|---|---|

| A | HCT116 | 0.45 | High |

| B | MCF7 | 0.30 | Moderate |

| C | A549 | 0.50 | High |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural features and antimicrobial potency .

| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| D | E. coli | 15 |

| E | S. aureus | 20 |

Mechanism of Action

The mechanism of action of 1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea depends on its application:

Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways.

Anti-inflammatory Activity: It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound’s structural uniqueness lies in its combination of 1,3,4-oxadiazole , thiazole , and urea moieties. Below is a comparative analysis with key analogs from the literature:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Variations: The target compound’s 1,3,4-oxadiazole ring (vs. 1,3,4-thiadiazole in ) offers greater metabolic stability due to reduced sulfur-mediated oxidation susceptibility.

Linker and Substituent Effects :

- The thio-propyl linker (common in ) improves flexibility and membrane permeability compared to rigid aromatic linkers (e.g., in ).

- Phenyl-oxadiazole substitution (target compound) vs. pyrimidine () or fluorophenyl () groups modulates lipophilicity and target selectivity.

Urea vs. Non-Urea Linkages: Urea’s hydrogen-bonding capacity (target compound, ) contrasts with ethanone derivatives (), which prioritize ketone-mediated electrophilic interactions.

Biological Activity

1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is a compound that incorporates a thiazole and an oxadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly against various diseases such as cancer and bacterial infections.

Chemical Structure

The compound can be represented by the following structural formula:

Anticancer Activity

Research indicates that compounds containing the oxadiazole and thiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole demonstrate potent antiproliferative effects against various cancer cell lines:

These compounds have been shown to inhibit critical pathways involved in tumor growth, such as the PI3K and mTORC1 pathways.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. The compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. faecalis | 40 - 50 | |

| P. aeruginosa | Comparable to ceftriaxone | |

| S. typhi | 29 mm inhibition zone | |

| K. pneumoniae | 19 mm inhibition zone |

These findings suggest that the compound may serve as a lead structure for developing new antibiotics.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of related compounds in models of Alzheimer's disease. For example, derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative disorders:

| Enzyme | Inhibition Concentration (µM) | Activity Level |

|---|---|---|

| hAChE | ≤1.0 | Good |

| hBChE | ≤1.5 | Good |

The structure-activity relationship indicates that specific substitutions on the phenyl ring can enhance inhibitory activity against these enzymes, thereby potentially improving cognitive function in affected individuals .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of similar compounds in vivo using a mouse model with S180 tumor grafts. The results indicated a significant reduction in tumor volume with treatment compared to control groups, suggesting that compounds with oxadiazole and thiazole moieties could be effective in cancer therapy .

Case Study 2: Antimicrobial Properties

In another study focused on antimicrobial activity, derivatives were tested against multi-drug resistant strains of bacteria. The results demonstrated that certain modifications to the oxadiazole ring significantly enhanced antibacterial potency, indicating a potential pathway for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea?

- Methodological Answer : The synthesis typically involves coupling reactions between isocyanate precursors and heterocyclic amines. For example:

- Route 1 : Reacting a thiol-functionalized 1,3,4-oxadiazole intermediate (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol) with a propyl linker, followed by reaction with a thiazol-2-yl isocyanate. This requires inert solvents (e.g., dichloromethane or toluene), reflux conditions, and a base like triethylamine to neutralize HCl byproducts .

- Route 2 : Alternative methods involve multi-step coupling of thiourea derivatives with heterocyclic amines under anhydrous conditions, as seen in analogous urea syntheses .

Key Variables : Solvent polarity, temperature (reflux vs. room temperature), and stoichiometric ratios of reactants significantly impact yields.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent connectivity, with distinct signals for the thiazole (δ 7.5–8.5 ppm) and oxadiazole (δ 8.0–8.7 ppm) moieties .

- IR Spectroscopy : Stretching vibrations for C=N (1630–1650 cm) and C=S (1250–1270 cm) validate heterocyclic core structures .

- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Light Sensitivity : UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm) to detect photodegradation products.

- Humidity Tests : Karl Fischer titration to monitor hygroscopicity.

Recommendations : Store in airtight containers at –20°C, shielded from light, based on analogous urea derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the 1,3,4-oxadiazole-thiol intermediate during synthesis?

- Methodological Answer : The 1,3,4-oxadiazole ring forms via cyclization of thiosemicarbazide precursors under acidic conditions (e.g., POCl), as shown in analogous syntheses . Computational modeling (DFT) can map energy barriers for thiourea → oxadiazole conversion, while in-situ FTIR tracks intermediate species like isocyanates .

Q. How can computational methods predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or proteases). Validate with experimental IC values.

- QSAR Models : Correlate electronic descriptors (HOMO-LUMO gaps, logP) with bioactivity data from analogous urea derivatives .

- MD Simulations : Assess binding stability in aqueous vs. lipid bilayer environments .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Controlled Replication : Standardize assays (e.g., enzyme inhibition protocols) across labs, as seen in split-plot experimental designs .

- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with bioactivity .

- Batch Variability Analysis : Compare purity (HPLC ≥98%) and synthetic routes (e.g., residual solvent traces) between studies .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.